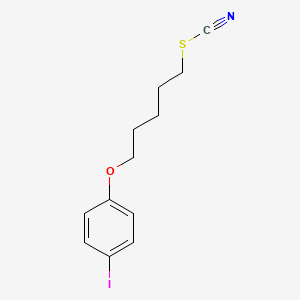

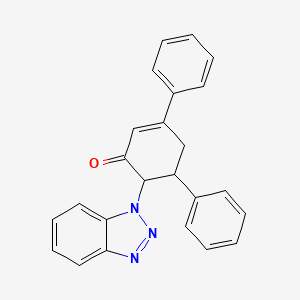

![molecular formula C14H15N3O4S B5234185 N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5234185.png)

N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar benzenesulfonamide derivatives involves multiple steps, including condensation, nitration, alkylation, and functional group modifications. For instance, derivatives of benzenesulfonamide have been synthesized using methods that incorporate nitrobenzenesulfonyl chlorides followed by alkylation with α-bromoacetophenones, showcasing a diverse array of potential synthetic routes that could be adapted for N-{2-[(2-nitrophenyl)amino]ethyl}benzenesulfonamide (Schütznerová & Krchňák, 2015).

Molecular Structure Analysis

The molecular structure of related compounds often features significant intramolecular and intermolecular interactions, including hydrogen bonds, which influence their crystal packing and stability. For example, compounds like 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide demonstrate characteristic benzenesulfonamide derivative features, with N-phenyl rings twisted in relation to the phenylsulfonamide group and molecules linked to form dimers via N-H...O hydrogen bonds (Główka, Olubek, & Olczak, 1995).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo various chemical reactions, including N-alkylation with alcohols, demonstrating their versatility in chemical synthesis and potential for functional group modification. Such reactivity paves the way for the synthesis of amino-(N-alkyl)benzenesulfonamides, highlighting the compound's potential for further chemical transformations (Lu, Ma, Qu, & Li, 2015).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular configuration. The intramolecular hydrogen bond between amino and nitro groups, keeping these groups nearly coplanar with the benzene ring, influences these properties, as observed in compounds like 1-Amino-2-nitro-4,5-bis(p-toluenesulfonamido)benzene (Bolger & Gourdon, 1995).

Chemical Properties Analysis

Benzenesulfonamide derivatives exhibit a range of chemical properties, including their reactivity towards various organic and inorganic reagents, stability under different conditions, and potential as ligands in metal coordination complexes. Their functional group compatibility and chemoselectivity, as demonstrated in the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives, underscore their chemical versatility (Yu et al., 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-nitroanilino)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-17(19)14-9-5-4-8-13(14)15-10-11-16-22(20,21)12-6-2-1-3-7-12/h1-9,15-16H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUJEAMUSLEPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(tert-butyl)-N-(2-hydroxyethyl)propanamide](/img/structure/B5234108.png)

![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-3,5-dimethylbenzene](/img/structure/B5234110.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B5234129.png)

![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5234139.png)

![1-(4-chlorophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2,5-pyrrolidinedione](/img/structure/B5234158.png)

![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-5-indolinesulfonamide](/img/structure/B5234166.png)

![2-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5234179.png)

![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)

![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)